molecular formula C24H22N2O4 B11167012 Propyl 4-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoate

Propyl 4-[({3-[(phenylcarbonyl)amino]phenyl}carbonyl)amino]benzoate

Cat. No.: B11167012
M. Wt: 402.4 g/mol
InChI Key: XFRIUYUCQBAIAQ-UHFFFAOYSA-N
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Description

PROPYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE is an organic compound that belongs to the class of benzoate esters. This compound is characterized by its complex structure, which includes a propyl group attached to a benzoate moiety, further substituted with benzamido groups. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PROPYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE can be achieved through multiple synthetic routes. One common method involves the esterification of benzoic acid with propanol in the presence of a catalyst. This reaction typically requires acidic conditions and elevated temperatures to proceed efficiently .

Another approach involves the transesterification of methyl benzoate with propanol, catalyzed by immobilized lipase. This method is advantageous as it can be performed under solvent-free conditions, making it a greener alternative .

Industrial Production Methods

In industrial settings, the production of PROPYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE often involves large-scale esterification processes. These processes utilize continuous flow reactors to maintain optimal reaction conditions and ensure high yields. The use of immobilized enzymes as catalysts is also common in industrial production due to their reusability and efficiency .

Chemical Reactions Analysis

Types of Reactions

PROPYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the benzamido groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted benzamides, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

PROPYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE has a wide range of applications in scientific research:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.

    Industry: It is used in the production of various industrial chemicals and materials

Mechanism of Action

The mechanism of action of PROPYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE involves its interaction with specific molecular targets. The benzamido groups can form hydrogen bonds with biological macromolecules, influencing their activity. The ester group can undergo hydrolysis, releasing active metabolites that exert biological effects. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • Methyl benzoate
  • Ethyl benzoate
  • Butyl benzoate

Uniqueness

PROPYL 4-(3-BENZAMIDOBENZAMIDO)BENZOATE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits enhanced stability and reactivity, making it valuable for various applications .

Properties

Molecular Formula

C24H22N2O4

Molecular Weight

402.4 g/mol

IUPAC Name

propyl 4-[(3-benzamidobenzoyl)amino]benzoate

InChI

InChI=1S/C24H22N2O4/c1-2-15-30-24(29)18-11-13-20(14-12-18)25-23(28)19-9-6-10-21(16-19)26-22(27)17-7-4-3-5-8-17/h3-14,16H,2,15H2,1H3,(H,25,28)(H,26,27)

InChI Key

XFRIUYUCQBAIAQ-UHFFFAOYSA-N

Canonical SMILES

CCCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC(=CC=C2)NC(=O)C3=CC=CC=C3

Origin of Product

United States

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